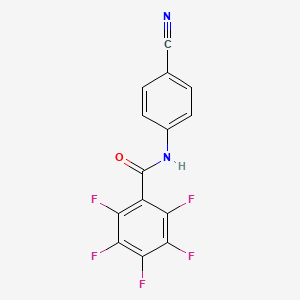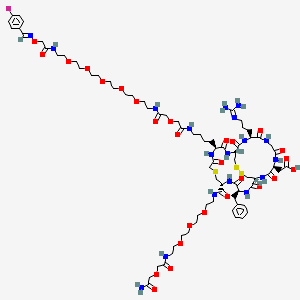![molecular formula C25H23N3O4S B14136498 Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate CAS No. 1223888-85-4](/img/structure/B14136498.png)
Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and an ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of new biochemical assays or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: These compounds share a similar sulfur-containing heterocyclic structure and have diverse applications in medicinal chemistry.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their biological activities.
Uniqueness
Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate is unique due to its combination of functional groups and structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1223888-85-4 |
|---|---|
Molekularformel |
C25H23N3O4S |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
methyl 2-[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C25H23N3O4S/c1-4-32-19-12-10-17(11-13-19)23-20(14-26)25(33-15-21(29)31-3)27-16(2)22(23)24(30)28-18-8-6-5-7-9-18/h5-13H,4,15H2,1-3H3,(H,28,30) |
InChI-Schlüssel |
FBOPWVVXELXLHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)
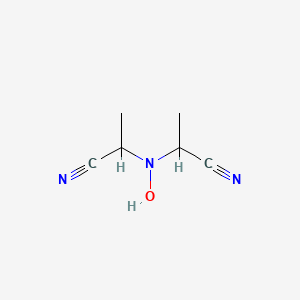
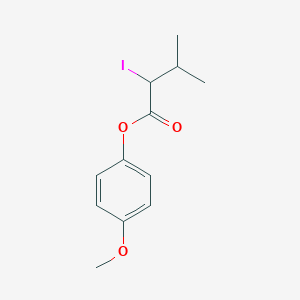
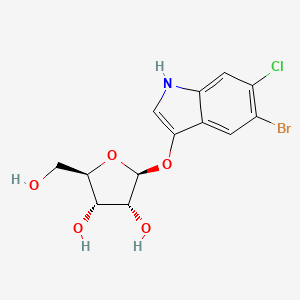
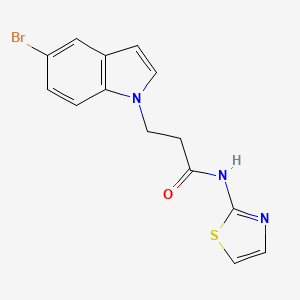
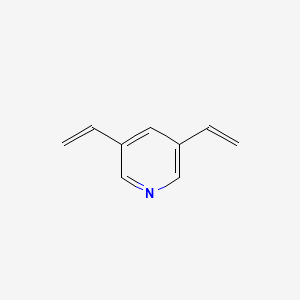


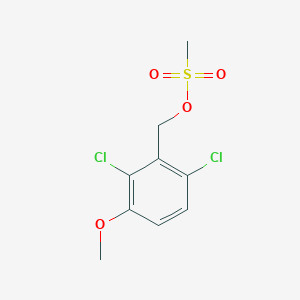

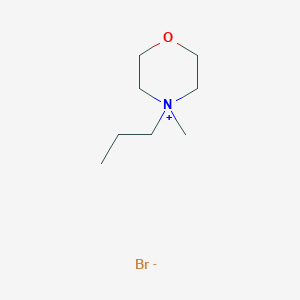
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)
